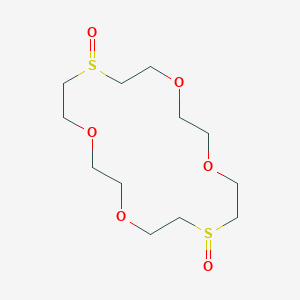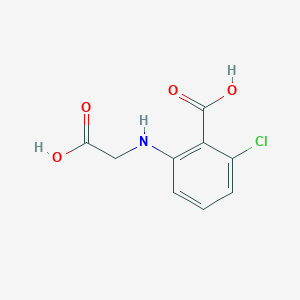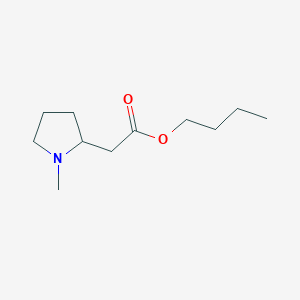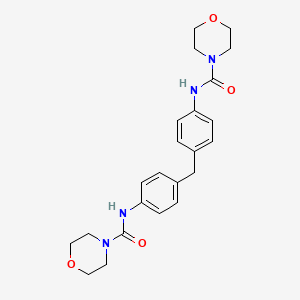
1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, 7,16-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide typically involves the reaction of diethylene glycol with sulfur dichloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. The process can be summarized as follows:
Reactants: Diethylene glycol and sulfur dichloride.
Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Catalysts: A base such as sodium hydroxide or potassium hydroxide is used to facilitate the reaction.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ethers, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal ion-related disorders.
Industry: It is used in the extraction and separation of metal ions in various industrial processes.
Mécanisme D'action
The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide exerts its effects involves the formation of stable complexes with metal ions. The ether and thioether groups in the compound act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in applications such as metal ion extraction and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains nitrogen atoms instead of sulfur.
18-crown-6: A well-known crown ether with a similar cyclic structure but without sulfur atoms.
Dibenzo-18-crown-6: Contains benzene rings in addition to the crown ether structure.
Uniqueness
1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide is unique due to the presence of both ether and thioether groups, which enhance its ability to form stable complexes with a wider range of metal ions compared to other crown ethers. This makes it particularly valuable in applications requiring selective metal ion binding and stabilization.
Propriétés
Numéro CAS |
108942-74-1 |
|---|---|
Formule moléculaire |
C12H24O6S2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,4,10,13-tetraoxa-7λ4,16λ4-dithiacyclooctadecane 7,16-dioxide |
InChI |
InChI=1S/C12H24O6S2/c13-19-9-5-15-1-2-16-6-10-20(14)12-8-18-4-3-17-7-11-19/h1-12H2 |
Clé InChI |
QGIDSTICJAVZLX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCS(=O)CCOCCOCCS(=O)CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methylpropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964968.png)

![7a-Ethyl-2-methyltetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11964981.png)
![Methyl 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B11964984.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964989.png)
![(5Z)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964990.png)

![3-(4-fluorophenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11965002.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965003.png)

![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965025.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11965038.png)
![4-(Difluoromethoxy)benzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11965044.png)
